molecular formula C23H39N3O3 B4989365 1'-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine

1'-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine

Cat. No. B4989365
M. Wt: 405.6 g/mol
InChI Key: TZHXFHRUKVJJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of several neurological disorders.

Mechanism of Action

The mechanism of action of 1-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine involves the inhibition of the dopamine transporter. This transporter is responsible for the reuptake of dopamine from the synaptic cleft, which regulates the levels of dopamine in the brain. By inhibiting the dopamine transporter, this compound increases the levels of dopamine in the brain, which can help alleviate the symptoms of several neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine are primarily related to its ability to increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in several physiological processes such as movement, motivation, and reward. By increasing the levels of dopamine in the brain, this compound can help alleviate the symptoms of several neurological disorders such as Parkinson's disease, ADHD, and drug addiction.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine for lab experiments are primarily related to its potency and selectivity as a dopamine transporter inhibitor. This compound has been shown to be highly effective in increasing the levels of dopamine in the brain, which makes it a promising candidate for the treatment of several neurological disorders. However, the limitations of using this compound for lab experiments include its potential toxicity and limited availability.

Future Directions

There are several future directions for the research on 1-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine. Some of the potential areas of research include:
1. Further studies on the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route.
2. Investigation of the potential applications of this compound in the treatment of other neurological disorders such as depression and anxiety.
3. Development of more potent and selective dopamine transporter inhibitors based on the structure of this compound.
4. Investigation of the potential side effects and toxicity of this compound to ensure its safety for human use.
Conclusion
In conclusion, 1-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine is a promising compound that has gained significant attention in the scientific community due to its potential applications in the treatment of several neurological disorders. This compound acts as a potent inhibitor of the dopamine transporter, which increases the levels of dopamine in the brain and can help alleviate the symptoms of these disorders. Further research is needed to determine the optimal dosage and administration route, investigate potential applications in other disorders, and ensure the safety of this compound for human use.

Synthesis Methods

The synthesis of 1-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine involves the reaction of 1-cyclopentyl-4-(4-morpholinylcarbonyl)piperidine with 3-bromopropionyl chloride in the presence of a base. The reaction yields the desired compound, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

1-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential applications in the treatment of several neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. This compound acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the levels of dopamine in the brain, which can help alleviate the symptoms of these disorders.

properties

IUPAC Name

3-cyclopentyl-1-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39N3O3/c27-22(6-5-19-3-1-2-4-19)25-13-9-21(10-14-25)24-11-7-20(8-12-24)23(28)26-15-17-29-18-16-26/h19-21H,1-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHXFHRUKVJJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC(CC2)N3CCC(CC3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-1-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]piperidin-1-yl]propan-1-one

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